molecular formula C6H3BrIN3 B6186287 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2680534-29-4

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B6186287
CAS No.: 2680534-29-4
M. Wt: 323.9
InChI Key:
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Description

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically takes place in dry toluene at 140°C.

Industrial Production Methods

The use of microwave-assisted synthesis can be advantageous for industrial production due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce oxidized triazolopyridine derivatives .

Scientific Research Applications

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 2-iodo-[1,2,4]triazolo[1,5-a]pyridine
  • 6-chloro-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

The combination of these halogens in the triazolopyridine framework provides distinct electronic and steric properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2680534-29-4

Molecular Formula

C6H3BrIN3

Molecular Weight

323.9

Purity

95

Origin of Product

United States

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